6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride
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Overview
Description
6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a thienopyrimidine derivative that has shown promising results in the treatment of various diseases.
Scientific Research Applications
Synthesis and Chemical Properties
6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride is a compound of interest due to its structural complexity and potential utility in various chemical and pharmaceutical applications. Research has focused on synthesizing related thieno[2,3-d]pyrimidine derivatives and exploring their chemical properties and reactions. For instance, the synthesis of thieno[2,3-d]pyrimidines involves key steps such as cyclization reactions, which are essential for creating the core pyrimidine ring system. The ability to modify the thieno[2,3-d]pyrimidine scaffold by introducing different substituents allows for the exploration of a wide range of chemical properties and reactivities. This flexibility makes it a valuable target for synthesis and study in medicinal chemistry and materials science.
Pharmacological Applications
While the specific pharmacological applications of this compound were not detailed in the provided literature, thieno[2,3-d]pyrimidine derivatives, in general, have shown potential in various therapeutic areas. These compounds have been evaluated for their antimicrobial, anti-inflammatory, and analgesic activities. The structural diversity of thieno[2,3-d]pyrimidine derivatives enables the exploration of their interactions with biological targets, leading to the identification of compounds with significant pharmacological effects. Research in this area focuses on understanding the structure-activity relationships (SAR) to optimize the therapeutic potential of thieno[2,3-d]pyrimidine compounds.
Optical and Material Science Applications
The thieno[2,3-d]pyrimidine core is also of interest in the field of material science, particularly in the development of nonlinear optical (NLO) materials. These materials are critical for various applications, including optical switching, modulation, and telecommunications. The electronic properties of thieno[2,3-d]pyrimidine derivatives, such as their ability to donate and accept electrons, make them suitable candidates for NLO applications. Research in this area aims to synthesize and characterize thieno[2,3-d]pyrimidine derivatives with optimal NLO properties, contributing to advancements in optical and electronic technologies.
References (Sources)
- Synthesis and reactions of some new heterocyclic compounds containing cycloalka(e)thieno[2,3-b]pyridine moiety (Al‐Sehemi & Bakhite, 2005).
- Synthesis of 4-chlorothieno[3,2-d]pyrimidine (Cai Dejiao, 2011).
- New thiazolo[5,4-d]pyrimidines with molluscicidal properties (El-bayouki & Basyouni, 1988).
- On the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with some alkyl mono- and di-halides: synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moiety (Sirakanyan et al., 2015).
Future Directions
The future directions for “6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride” and similar compounds could involve designing new thieno pyrimidin-4-amines with improved potency and acceptable pharmacokinetics to warrant in vivo evaluation . Additionally, the application of bicyclic and tricyclic cage-based compounds with a wide spectrum of approved pharmaceutical activities in medicinal chemistry has become more significant .
Mechanism of Action
Target of Action
Similar compounds such as thieno[2,3-d]pyrimidin-4-ones have been reported to have significant antimycobacterial activity against mycobacterium tuberculosis .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes that result in antimycobacterial activity .
Biochemical Pathways
Related compounds have been associated with the production of reactive oxygen species (ros) and other free radicals, which can increase dramatically under cellular damage .
Pharmacokinetics
The presence of a bromine atom in similar compounds seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine .
Result of Action
Related compounds have demonstrated high toxicity toward human leukemia hl-60, cervix carcinoma kb3-1, and colon carcinoma hct116 cells .
Action Environment
The synthesis of similar compounds has been reported to be performed without an excess of the reagents and solvent under optimized conditions .
properties
IUPAC Name |
6-ethyl-N-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S.ClH/c1-3-12-8-13-14(16-9-17-15(13)19-12)18-11-6-4-10(2)5-7-11;/h4-9H,3H2,1-2H3,(H,16,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVLWEVXLNMPLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)NC3=CC=C(C=C3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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